4-(3-Methyl-4-propoxyphenyl)sulfonylmorpholine
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Overview
Description
4-(3-Methyl-4-propoxyphenyl)sulfonylmorpholine is an organic compound that belongs to the class of sulfonylmorpholines These compounds are characterized by the presence of a sulfonyl group attached to a morpholine ring, which is further substituted with a 3-methyl-4-propoxyphenyl group
Preparation Methods
The synthesis of 4-(3-Methyl-4-propoxyphenyl)sulfonylmorpholine typically involves the reaction of 3-methyl-4-propoxyphenylsulfonyl chloride with morpholine. The reaction is carried out under basic conditions, often using a base such as triethylamine or sodium hydroxide to facilitate the nucleophilic substitution reaction. The reaction is typically performed in an organic solvent such as dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
4-(3-Methyl-4-propoxyphenyl)sulfonylmorpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting the sulfonyl group to a sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to optimize the reaction yield and selectivity. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-(3-Methyl-4-propoxyphenyl)sulfonylmorpholine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in biochemical assays to study enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-(3-Methyl-4-propoxyphenyl)sulfonylmorpholine depends on its specific application. In medicinal chemistry, the compound may act as an inhibitor of specific enzymes or receptors, interacting with the active site or binding pocket to block the biological activity. The molecular targets and pathways involved can vary, but typically include key proteins involved in disease pathways.
Comparison with Similar Compounds
4-(3-Methyl-4-propoxyphenyl)sulfonylmorpholine can be compared with other sulfonylmorpholine derivatives, such as:
4-(4-Methylphenyl)sulfonylmorpholine: This compound has a similar structure but with a different substitution pattern on the phenyl ring, which can affect its chemical reactivity and biological activity.
4-(3-Methylphenyl)sulfonylmorpholine: This compound lacks the propoxy group, which can influence its solubility and interaction with biological targets.
The uniqueness of this compound lies in its specific substitution pattern, which can confer distinct chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
4-(3-methyl-4-propoxyphenyl)sulfonylmorpholine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO4S/c1-3-8-19-14-5-4-13(11-12(14)2)20(16,17)15-6-9-18-10-7-15/h4-5,11H,3,6-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUBLZKJJEIDQMP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)S(=O)(=O)N2CCOCC2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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